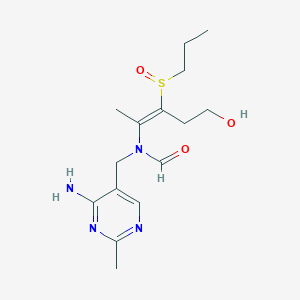
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is an organic compound that features a chlorophenylthio group and a dimethylpyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Chlorophenylthio Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the chlorophenylthio intermediate.
Coupling with Dimethylpyrrole: The intermediate is then coupled with 2,5-dimethyl-1H-pyrrole under suitable conditions, often involving a base such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
相似化合物的比较
Similar Compounds
- 2-((4-Bromophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Methylphenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 2-((4-Fluorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
The presence of the 4-chlorophenylthio group in 2-((4-Chlorophenyl)thio)-N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the chlorinated version may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
属性
CAS 编号 |
75129-73-6 |
|---|---|
分子式 |
C14H15ClN2OS |
分子量 |
294.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-3-4-11(2)17(10)16-14(18)9-19-13-7-5-12(15)6-8-13/h3-8H,9H2,1-2H3,(H,16,18) |
InChI 键 |
ADYFVDXCRMTIPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1NC(=O)CSC2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)


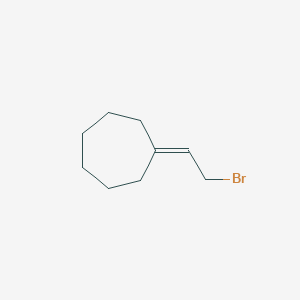

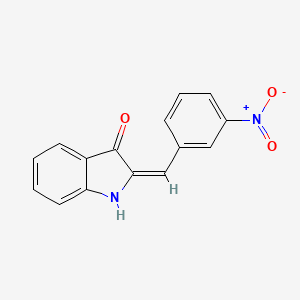
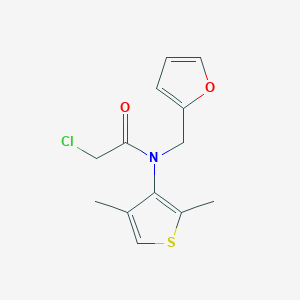
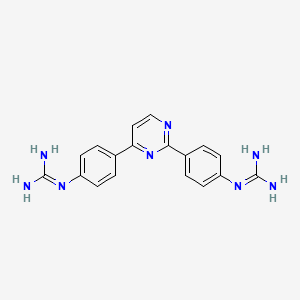
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)


